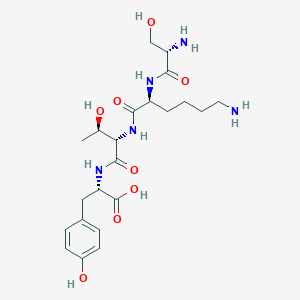
L-Seryl-L-lysyl-L-threonyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-lysyl-L-threonyl-L-tyrosine: is a peptide composed of four amino acids: serine, lysine, threonine, and tyrosine. This compound is known for its biological activity and specific physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-lysyl-L-threonyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (threonine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for lysine and serine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process requires strict control of reaction conditions and purity to ensure the biological activity and stability of the peptide .
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-lysyl-L-threonyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino groups in lysine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Electrophiles such as alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
L-Seryl-L-lysyl-L-threonyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Seryl-L-lysyl-L-threonyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, tyrosine residues can be phosphorylated by kinases, leading to downstream signaling events. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine: Another peptide with similar amino acid composition but different sequence and properties.
L-Seryl-L-lysyl-L-threonyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
Uniqueness
L-Seryl-L-lysyl-L-threonyl-L-tyrosine is unique due to its specific sequence and the presence of tyrosine, which can undergo phosphorylation. This makes it particularly interesting for studying signaling pathways and developing therapeutic applications .
Properties
CAS No. |
219584-47-1 |
|---|---|
Molecular Formula |
C22H35N5O8 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H35N5O8/c1-12(29)18(21(33)26-17(22(34)35)10-13-5-7-14(30)8-6-13)27-20(32)16(4-2-3-9-23)25-19(31)15(24)11-28/h5-8,12,15-18,28-30H,2-4,9-11,23-24H2,1H3,(H,25,31)(H,26,33)(H,27,32)(H,34,35)/t12-,15+,16+,17+,18+/m1/s1 |
InChI Key |
VNRMCANDOIEXPX-QNHTTWNFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


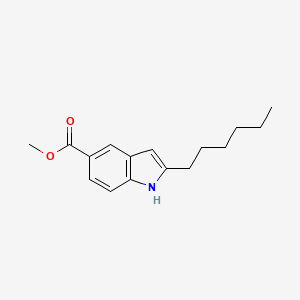
![{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]](/img/structure/B15165842.png)

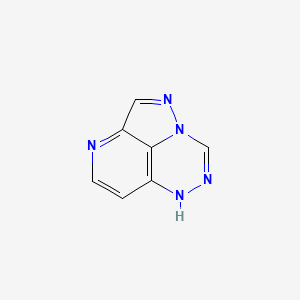
![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)

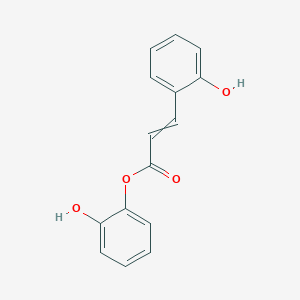
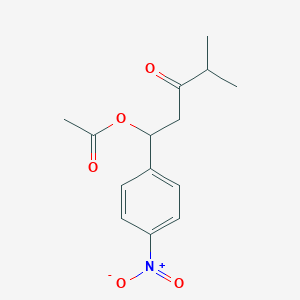
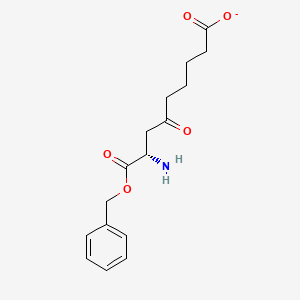
![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)
![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)
![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)
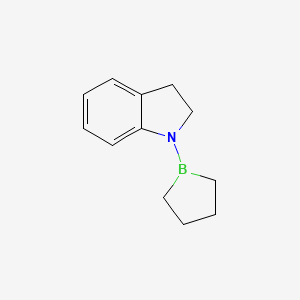
![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)
